4-(2-Ethoxyphenoxy)piperidine

Vue d'ensemble

Description

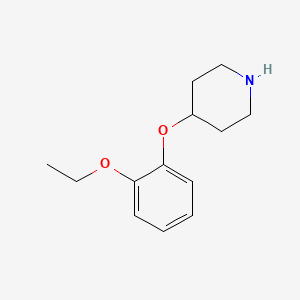

4-(2-Ethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a 2-ethoxyphenoxy group.

Méthodes De Préparation

The synthesis of 4-(2-Ethoxyphenoxy)piperidine typically involves the reaction of 2-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-ethoxyphenol, followed by the addition of piperidine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

Analyse Des Réactions Chimiques

4-(2-Ethoxyphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antidepressant Activity

Research indicates that derivatives of 4-(2-Ethoxyphenoxy)piperidine exhibit notable antidepressant properties. In vitro and in vivo studies have shown that these compounds can modulate biogenic amines, influencing neurotransmitter systems similar to established antidepressants like viloxazine. The interaction of these derivatives with serotonin transporters (SERT) has been a focal point in understanding their pharmacological profile, suggesting a mechanism for mood and anxiety regulation.

Cancer Therapeutics

this compound is also being investigated for its anticancer potential. Studies have demonstrated that its derivatives can regulate critical signaling pathways such as STAT-3 and NF-κB, leading to inhibited cell migration and cell cycle arrest in various cancer cell lines. Experimental methods commonly employed include cell viability assays and molecular docking studies, which assess the biological activity against specific cancer types.

Broad Therapeutic Applications

Beyond antidepressant and anticancer effects, this compound is explored for antiviral, antimicrobial, and anti-inflammatory activities. The synthesis of various derivatives followed by rigorous biological testing has highlighted the versatility of this compound in drug design.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its derivatives are synthesized through cyclization reactions and multicomponent reactions, allowing for the creation of complex organic structures such as macrocycles and polymers. This application is vital for developing new materials with specific properties tailored for pharmaceutical use.

Neuropharmacology

The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research has focused on its neuroprotective effects, with preclinical trials indicating potential benefits in conditions like Alzheimer’s and Parkinson’s diseases. Behavioral assessments combined with advanced imaging techniques such as MRI have been utilized to evaluate cognitive function improvements in animal models.

Biochemical Research

In biochemical studies, this compound is employed to investigate protein-protein interactions and gene expression modulation. Techniques like HPLC and mass spectrometry are used to enhance detection sensitivity for low-abundance biomarkers. This application underscores its importance in molecular biology and analytical chemistry.

Nanotechnology

Recent advancements have seen this compound utilized in nanotechnology, particularly in drug delivery systems. Functionalization of nanoparticles with this compound has improved their stability and targeting capabilities, enhancing therapeutic efficacy. This application is crucial for developing innovative drug delivery methods that offer better patient outcomes.

Veterinary Medicine

The compound's derivatives are also studied in veterinary medicine for treating parasitic infections in animals. This application reflects the compound's broad therapeutic potential across different biological systems.

Experimental Methods Overview

The synthesis and evaluation of this compound derivatives typically involve:

- Chemical Synthesis : Utilizing various synthetic routes to create derivatives.

- Biological Testing : Employing in vitro assays (e.g., cell viability assays) and in vivo models to assess therapeutic efficacy.

- Analytical Techniques : Using NMR, mass spectrometry, HPLC, and molecular docking to characterize compounds and evaluate their interactions with biological targets.

Results Summary

The findings from various studies indicate that this compound derivatives possess a wide range of biological activities:

| Application Area | Key Findings |

|---|---|

| Antidepressants | Comparable activity to established drugs; affects SERT |

| Cancer Treatment | Regulates STAT-3/NF-κB pathways; inhibits migration |

| Antiviral/Antimicrobial | Broad therapeutic applications confirmed |

| Neuropharmacology | Potential benefits in Alzheimer’s/Parkinson’s treatment |

| Nanotechnology | Enhanced drug delivery efficacy through nanoparticle functionalization |

Mécanisme D'action

The mechanism of action of 4-(2-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets within cells. It can bind to DNA via intercalation, affecting the transcription and replication processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

4-(2-Ethoxyphenoxy)piperidine can be compared to other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: Exhibits antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer activities.

Berberine: Used for its antimicrobial and antidiabetic properties.

Tetrandine: Exhibits anti-inflammatory and anticancer effects

Activité Biologique

4-(2-Ethoxyphenoxy)piperidine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 247.32 g/mol

The compound consists of a piperidine ring substituted with an ethoxyphenyl ether group, which is crucial for its biological interactions.

Biological Activity Spectrum

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth and induce apoptosis in cancer cells.

- CNS Activity : The ability to cross the blood-brain barrier positions this compound as a candidate for treating central nervous system disorders, potentially acting as an anxiolytic or antidepressant.

- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, making them potential agents against various bacterial infections.

In Silico Studies

A recent study employed computer-aided drug design techniques to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the compound's interaction with various biological targets.

Key Findings :

- The compound showed potential interactions with multiple receptors and enzymes, suggesting a broad pharmacological profile.

- Predicted activities included effects on voltage-gated ion channels and neurotransmitter receptors, indicating possible applications in neurology and cardiology.

Experimental Studies

While in silico predictions provide a foundation for understanding the potential of this compound, experimental validation is crucial. Laboratory studies involving synthesized derivatives have demonstrated promising results in vitro.

- Cell Viability Assays : Compounds were tested against various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.

- Neuropharmacological Tests : Behavioral assays in animal models indicated anxiolytic effects consistent with modulation of CNS pathways.

Propriétés

IUPAC Name |

4-(2-ethoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOFRRUDIUKVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639919 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-19-5 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.